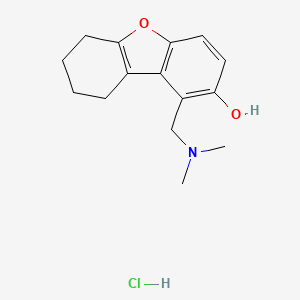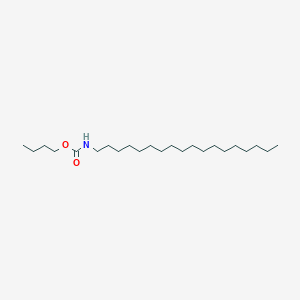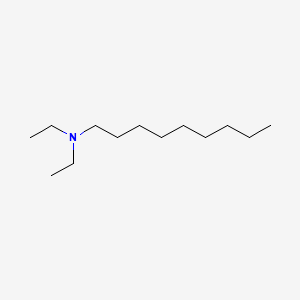
Diethylnonylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylnonylamine is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of two ethyl groups and one nonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylnonylamine can be synthesized through the alkylation of diethylamine with nonyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Diethylamine+Nonyl Halide→this compound+Halide Salt
The reaction is usually carried out in an organic solvent, such as ethanol or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of diethylamine and nonyl halides in the presence of a catalyst, such as alumina, to enhance the reaction rate. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylnonylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Diethylnonylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethylnonylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: A simpler secondary amine with two ethyl groups.
Nonylamine: A primary amine with a nonyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
Diethylnonylamine is unique due to the presence of both ethyl and nonyl groups, which impart distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler amines.
Eigenschaften
CAS-Nummer |
45124-35-4 |
|---|---|
Molekularformel |
C13H29N |
Molekulargewicht |
199.38 g/mol |
IUPAC-Name |
N,N-diethylnonan-1-amine |
InChI |
InChI=1S/C13H29N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-13H2,1-3H3 |
InChI-Schlüssel |
IBTOMDSHMLGUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


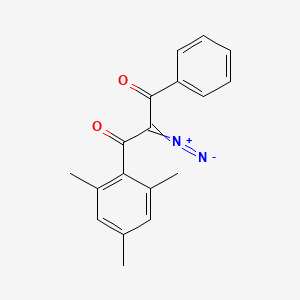

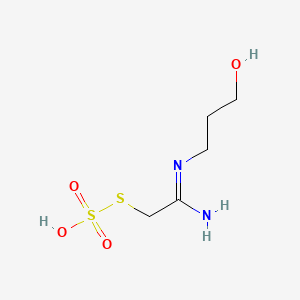
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
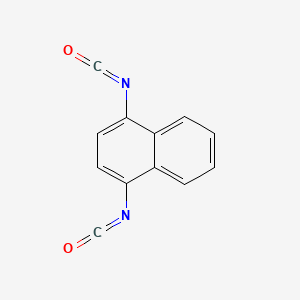

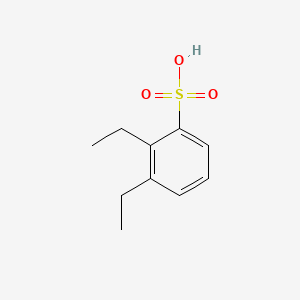

![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)

